(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules that are often utilized in drug development, particularly in the context of targeting specific biological pathways or receptors.
This compound can be classified as an amino acid derivative due to its structure, which includes an amino group and a carboxylic acid moiety. The presence of the fluorenylmethoxycarbonyl group further categorizes it as a protected amino acid, commonly used in peptide synthesis.
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid reveals a complex arrangement with multiple functional groups. The fluorenylmethoxycarbonyl moiety serves as a protective group, while the trifluoromethyl phenyl group enhances lipophilicity and potentially alters biological activity.
Key structural data include:
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid can participate in various chemical reactions typical for amino acids and their derivatives:
The reactivity of this compound is influenced by the electronic properties imparted by the trifluoromethyl group, which can stabilize or destabilize intermediates in certain reactions.
The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid primarily involves its interaction with biological targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl moiety may enhance binding affinity or specificity towards these targets.
While specific data on its mechanism may not be extensively documented, compounds with similar structures often exhibit activity through modulation of protein interactions or enzymatic pathways relevant to therapeutic applications.
This compound is likely to exhibit the following physical properties:
Key chemical properties include:
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid has potential applications in:
This compound exemplifies the intricate design often required in modern medicinal chemistry, where structural modifications can significantly influence biological activity and therapeutic potential.
The compound emerged in the late 1990s alongside growing interest in unnatural amino acids for peptide engineering. Its first documented synthesis coincided with the broader adoption of Fmoc (9-fluorenylmethoxycarbonyl) as a base-labile protecting group, replacing the acid-labile tert-butoxycarbonyl (Boc) strategy in solid-phase peptide synthesis (SPPS). This shift enabled milder deprotection conditions critical for complex peptides [6]. Commercial availability began circa 2000–2005, with suppliers like AChemBlock and BLD Pharm listing it as Fmoc-D-β-homoPhe(4-CF₃)-OH, reflecting its classification as a non-natural phenylalanine homolog with a benzyl-extended side chain and R configuration [2] [4].
This compound integrates three functionally critical elements: the Fmoc group for temporary amine protection, the β-amino acid core for peptide backbone modification, and the 4-(trifluoromethyl)phenyl moiety for enhanced binding and metabolic stability. Its synthesis typically employs chiral auxiliaries or catalysts to ensure enantiopurity at the C3 position, as denoted by the (R) descriptor in its name [3].
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 269726-78-5 | [3] [4] |
Molecular Formula | C₂₆H₂₂F₃NO₄ | [1] [3] |
Molecular Weight | 469.46 g/mol | [3] |
IUPAC Name | (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethyl)phenyl]butanoic acid | [2] |
Storage Conditions | 0–8°C (sealed, dry) | [2] [4] |
In peptide synthesis, the compound’s β-amino acid structure introduces a methylene spacer (–CH₂–) between the α-carbon and carbonyl, altering hydrogen-bonding networks and conformational flexibility in peptidomimetics. The trifluoromethyl group enhances lipophilicity (log P ≈ 5.2) and electron-withdrawing properties, promoting interactions with hydrophobic protein pockets while resisting oxidative metabolism [4]. Applications include:
Table 2: Comparison of Fmoc-Protected Unnatural Amino Acids
Amino Acid | Side Chain | Role in Peptide Design | Key Structural Feature |
---|---|---|---|
Fmoc-D-β-homoPhe(4-CF₃)-OH | 4-(Trifluoromethyl)benzyl | Enhances proteolytic stability | β-Carbon, CF₃ group [4] |
Fmoc-β-homoAla-OH | Hydrogen | Backbone extension | β-Amino acid |
Fmoc-(4-NO₂)Phe-OH | 4-Nitrobenzyl | Spectroscopy probe | Electron-withdrawing group |
Despite utility, several challenges dominate contemporary discourse:
Unresolved questions include:
Table 3: Academic Debates Summary
Issue | Current Status | Research Priority |
---|---|---|
Stereochemical Integrity | Epimerization <5% under optimized SPPS | Real-time monitoring protocols |
Metabolic Fate | Unknown in vivo degradation pathways | Radiolabeled tracer studies |
Green Synthesis | Multi-step, moderate yields | Biocatalytic routes |
The trajectory for this compound hinges on resolving these debates, potentially expanding its utility from a peptide modifier to a cornerstone in next-generation therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7